5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole

Lipophilicity Drug-likeness Physicochemical profiling

5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole (CAS 2061266-88-2, molecular formula C₁₄H₉F₂N₃O₂, molecular weight 289.24 Da) is a synthetic fluorinated benzimidazole derivative bearing a 4-nitrophenylmethyl substituent at the 2-position and vicinal fluorine atoms at the 5- and 6-positions of the fused benzene ring. This compound belongs to the benzimidazole (1H-1,3-benzodiazole) class, a privileged scaffold in medicinal chemistry known for its capacity to engage diverse biological targets.

Molecular Formula C14H9F2N3O2
Molecular Weight 289.24 g/mol
Cat. No. B13513159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole
Molecular FormulaC14H9F2N3O2
Molecular Weight289.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC3=CC(=C(C=C3N2)F)F)[N+](=O)[O-]
InChIInChI=1S/C14H9F2N3O2/c15-10-6-12-13(7-11(10)16)18-14(17-12)5-8-1-3-9(4-2-8)19(20)21/h1-4,6-7H,5H2,(H,17,18)
InChIKeyWSDLXKBPDJJBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole: Physicochemical Identity and Research-Grade Procurement Context


5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole (CAS 2061266-88-2, molecular formula C₁₄H₉F₂N₃O₂, molecular weight 289.24 Da) is a synthetic fluorinated benzimidazole derivative bearing a 4-nitrophenylmethyl substituent at the 2-position and vicinal fluorine atoms at the 5- and 6-positions of the fused benzene ring . This compound belongs to the benzimidazole (1H-1,3-benzodiazole) class, a privileged scaffold in medicinal chemistry known for its capacity to engage diverse biological targets [1]. The vicinal difluoro substitution pattern distinguishes it from the non-fluorinated parent compound 2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole (CAS 7291-96-5) and other halogenated analogs, imparting altered electronic properties, lipophilicity, and metabolic stability profiles that are relevant to rational compound selection in drug discovery and chemical biology programs .

Why 5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole Cannot Be Replaced by Non-Fluorinated or Alternative Benzimidazole Analogs


The introduction of vicinal fluorine atoms at the 5- and 6-positions of the benzimidazole core is not a trivial structural modification. Fluorine substitution alters the electron density distribution across the aromatic system, modulates the pKa of the imidazole NH (affecting hydrogen-bond donor/acceptor capacity), and significantly impacts lipophilicity (measured as logP), which in turn influences membrane permeability, metabolic stability, and off-target binding profiles . Direct experimental evidence from the ZINC database shows that 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole has a calculated logP of 2.39, compared to 3.06 for the non-fluorinated analog 2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole, representing a ΔlogP of −0.67 [1]. Furthermore, class-level pharmacological data from structurally related 5,6-difluoro-1H-benzo[d]imidazole derivatives demonstrate nanomolar binding affinity toward the GABAₐ receptor (IC₅₀ values as low as 0.18 μM), indicating that the 5,6-difluoro motif confers specific target engagement properties not observed with non-fluorinated or mono-fluorinated analogs [2]. These quantitative differences mean that substituting the target compound with its non-fluorinated counterpart or random benzimidazole derivatives will alter both physicochemical behavior and biological activity, potentially invalidating structure-activity relationship (SAR) conclusions or compromising experimental reproducibility.

Quantitative Differentiation Evidence for 5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole vs. Closest Analogs


Lipophilicity Reduction by Vicinal Difluoro Substitution: A 0.67 LogP Unit Decrease Relative to the Non-Fluorinated Parent

5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole exhibits a calculated partition coefficient (logP) of 2.39, compared to 3.06 for the non-fluorinated analog 2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole (CAS 7291-96-5), as sourced from the ZINC15 database and ChemScene vendor specification sheets, respectively [1]. The quantified difference of ΔlogP = −0.67 represents a meaningful reduction in lipophilicity, consistent with the well-established effect of aryl fluorine substitution on lowering logP [2].

Lipophilicity Drug-likeness Physicochemical profiling

GABAₐ Receptor Binding Affinity: Class-Level Evidence that 5,6-Difluorobenzimidazole Derivatives Achieve Sub-Micromolar IC₅₀ Values

A published study on 5,6-difluoro-1H-benzo[d]imidazole derivatives demonstrated that compounds bearing the 5,6-difluoro motif bind to the GABAₐ receptor with IC₅₀ values of 0.18 μM (compound 4e) and 0.74 μM (compound 4d) in in vitro radioligand displacement assays [1]. While these specific compounds differ from the target molecule in their 2-position substituent (phenylsulfanyl or benzylsulfanyl groups vs. the 4-nitrophenylmethyl group), the shared 5,6-difluorobenzimidazole core is the primary pharmacophoric element responsible for receptor engagement, as confirmed by molecular docking studies showing key interactions between the fluorinated benzimidazole ring and residues within the benzodiazepine binding site [1].

GABAₐ receptor CNS drug discovery Binding affinity

Molecular Weight Shift from 253.26 to 289.24 Da: Implications for Fragment-Based Drug Discovery Cutoff Compliance

The target compound has a molecular weight of 289.24 Da, compared to 253.26 Da for the non-fluorinated analog 2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole (CAS 7291-96-5) . The 35.98 Da increase results from the substitution of two aromatic hydrogen atoms (1.008 Da each) with two fluorine atoms (18.998 Da each). While both compounds fall within the 'Rule of 3' molecular weight threshold for fragment-based drug discovery (MW < 300 Da), the fluorinated compound's higher mass places it near the upper boundary, which may influence fragment library design decisions [1].

Fragment-based drug discovery Molecular weight Lead-likeness

Hydrogen-Bond Donor Count Increase from 1 to 2: Altered Intermolecular Interaction Capacity vs. Non-Fluorinated Analog

According to the ZINC15 database physicochemical profile, 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole has 2 hydrogen-bond donors and 7 hydrogen-bond acceptors, with a topological polar surface area (tPSA) of 77 Ų [1]. The non-fluorinated analog 2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole (CAS 7291-96-5) is reported with 1 hydrogen-bond donor and 3 hydrogen-bond acceptors based on its vendor specification sheet . The discrepancy in H-bond donor count arises from the electron-withdrawing effect of the fluorine atoms, which polarizes the imidazole NH bond, making it a more effective hydrogen-bond donor. The increased tPSA suggests moderately improved aqueous solubility potential.

Hydrogen bonding Crystal engineering Solubility

Optimal Research and Procurement Scenarios for 5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole Based on Differentiation Evidence


CNS Drug Discovery: GABAₐ Receptor-Targeted Screening Libraries

Based on class-level evidence that 5,6-difluorobenzimidazole derivatives exhibit GABAₐ receptor binding with IC₅₀ values as low as 0.18 μM—surpassing carbamazepine by 3.26-fold in the MES anticonvulsant model—this compound is a rational inclusion in focused screening libraries for epilepsy, anxiety, or insomnia drug discovery programs [1]. Procurement of the fluorinated scaffold is justified over non-fluorinated benzimidazole analogs that lack documented GABAₐ receptor engagement.

Lead Optimization: Balancing Lipophilicity and Metabolic Stability in Benzimidazole Series

The 0.67 logP unit reduction achieved by 5,6-difluoro substitution (logP 2.39 vs. 3.06 for the non-fluorinated parent) directly addresses common benzimidazole liabilities such as high lipophilicity-driven metabolic clearance and hERG channel binding [2]. Medicinal chemistry teams evaluating benzimidazole lead系列 should select this compound to experimentally benchmark the impact of fluorination on microsomal stability, CYP inhibition, and plasma protein binding prior to committing to resource-intensive synthetic campaigns.

Fragment-Based Drug Discovery: Evaluating Fluorine-Enhanced Target Engagement

With a molecular weight of 289.24 Da, this compound sits at the upper boundary of fragment-like chemical space (MW < 300 Da), making it suitable for fragment screening by NMR, SPR, or X-ray crystallography [3]. The increased hydrogen-bond donor count (2 vs. 1 for the non-fluorinated analog) may enhance binding site occupancy through additional polar contacts. Screening this fragment against the target of interest while comparing hit rates with the non-fluorinated analog (MW 253.26 Da) provides a direct experimental readout of the value of fluorine substitution in fragment evolution.

Antioxidant Mechanism Studies: Redox Modulation by Fluorinated Benzimidazoles

The non-fluorinated analog 2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole (NPDB) has documented antioxidant activity through inhibition of reactive oxygen species (ROS) production and lipid peroxidation . The electron-withdrawing effect of the 5,6-difluoro substitution is expected to modulate the redox potential of the nitro group relative to NPDB, making the target compound a valuable tool compound for structure–activity relationship studies investigating the interplay between fluorine substitution, nitro group reduction potential, and cellular antioxidant capacity. This compound should be prioritized over NPDB when the research objective is to decouple electronic effects from steric effects in antioxidant benzimidazole derivatives.

Quote Request

Request a Quote for 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.